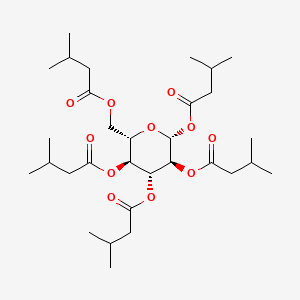![molecular formula C10H10N4S B1618355 4-アリル-5-ピリジン-3-イル-4H-[1,2,4]トリアゾール-3-チオール CAS No. 80570-89-4](/img/structure/B1618355.png)
4-アリル-5-ピリジン-3-イル-4H-[1,2,4]トリアゾール-3-チオール
概要
説明
4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is an organic compound with the molecular formula C10H10N4S and a molecular weight of 218.28 g/mol . It is a member of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields . This compound is characterized by the presence of an allyl group, a pyridinyl group, and a triazole ring, which contribute to its unique chemical properties and reactivity .
科学的研究の応用
4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
作用機序
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to interact with a variety of enzymes and receptors, showing diverse pharmacological activities .
Mode of Action
It’s known that triazole derivatives can bind to biological systems through their nitrogen atoms, enabling them to interact with various enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the compound’s pharmacological effects.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as alpha-amylase and alpha-glucosidase, which play crucial roles in carbohydrate metabolism . By inhibiting these enzymes, the compound could potentially affect the breakdown and absorption of carbohydrates, impacting blood glucose levels.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied in silico . These studies can provide insights into the compound’s bioavailability and its behavior within the body.
Result of Action
Similar compounds have shown a range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of a triazole compound with an allylating agent under appropriate conditions . One common method involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an allyl halide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The allyl and pyridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds in the 1,2,4-triazole family:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a methyl group instead of an allyl group, which affects its reactivity and biological activity.
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The presence of an amino group enhances its potential as a ligand and its biological activity.
4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar to the target compound but with a different position of the pyridinyl group, which can influence its chemical properties and applications.
特性
IUPAC Name |
4-prop-2-enyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-6-14-9(12-13-10(14)15)8-4-3-5-11-7-8/h2-5,7H,1,6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMESIDOADDYLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353914 | |
| Record name | 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80570-89-4 | |
| Record name | 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















